Cas no 1805397-58-3 (4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid)

4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid
-
- インチ: 1S/C8H6ClF2NO3/c9-2-3-1-4(8(14)15)12-7(13)5(3)6(10)11/h1,6H,2H2,(H,12,13)(H,14,15)
- InChIKey: QWJIQOMTFPPTEJ-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C(=O)O)NC(C=1C(F)F)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 376
- トポロジー分子極性表面積: 66.4
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029024831-250mg |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid |
1805397-58-3 | 95% | 250mg |
$960.40 | 2022-04-01 | |
Alichem | A029024831-500mg |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid |
1805397-58-3 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
Alichem | A029024831-1g |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid |
1805397-58-3 | 95% | 1g |
$3,126.60 | 2022-04-01 |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acidに関する追加情報
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid (CAS No. 1805397-58-3): A Comprehensive Overview
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid, identified by its CAS number 1805397-58-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents. Its molecular structure incorporates several key functional groups, including a chloromethyl substituent, a difluoromethyl group, and a hydroxyl moiety, which collectively contribute to its diverse chemical reactivity and biological potential.
The chloromethyl group in this compound is particularly noteworthy due to its ability to participate in various chemical transformations, such as nucleophilic addition reactions. This reactivity makes it an invaluable intermediate in the synthesis of more complex molecules. Additionally, the presence of the difluoromethyl group enhances the metabolic stability and lipophilicity of the compound, which are critical factors in drug design. These properties have positioned 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid as a key building block in the synthesis of potential drug candidates targeting various therapeutic areas.
In recent years, there has been a surge in research focused on developing innovative treatments for complex diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid make it an attractive candidate for further exploration in these fields. For instance, the hydroxyl group can serve as a site for hydrogen bonding interactions, which are crucial for binding to biological targets with high specificity. Moreover, the combination of the chloromethyl and difluoromethyl groups provides multiple points of interaction with biological receptors, potentially enhancing drug efficacy.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development due to their favorable pharmacokinetic properties. The difluoromethyl group in this compound contributes to its lipophilicity and metabolic stability, making it an ideal candidate for oral administration and prolonged circulation in the bloodstream. These attributes are particularly relevant in the context of developing small molecule inhibitors that require sustained activity at target sites.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with unprecedented accuracy. The structural complexity of 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid, including its multiple functional groups, makes it an excellent subject for such studies. By leveraging these computational tools, scientists can identify potential lead compounds and optimize their structures for improved binding affinity and selectivity.
The synthesis of derivatives of 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid has been a focus of numerous research groups aiming to develop novel therapeutic agents. For example, modifications to the hydroxyl group can yield esters or amides that exhibit enhanced solubility or stability under physiological conditions. Similarly, variations around the pyridine ring can introduce additional functional groups that improve interactions with biological targets. These modifications highlight the versatility of this compound as a scaffold for drug discovery.
The role of fluorine atoms in medicinal chemistry cannot be overstated. The introduction of fluorine into organic molecules often leads to significant improvements in pharmacological properties such as bioavailability, metabolic stability, and binding affinity. The presence of two fluorine atoms in the difluoromethyl group of this compound exemplifies how strategic fluorination can enhance drug-like characteristics. This has prompted researchers to explore further fluorinated derivatives as potential candidates for treating various diseases.
In conclusion, 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid (CAS No. 1805397-58-3) represents a fascinating compound with immense potential in pharmaceutical research. Its unique structural features and diverse chemical reactivity make it an invaluable tool for synthesizing novel therapeutic agents. As research continues to uncover new applications and derivatives of this compound, its significance in drug development is expected to grow further.
1805397-58-3 (4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid) 関連製品
- 1807312-38-4(3-Fluoro-2-methyl-6-nitrocinnamic acid)
- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)
- 2092580-36-2(Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]-)
- 203245-10-7(2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester)
- 2229453-01-2(1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)
- 1805126-79-7(3-Amino-4-bromo-2-(trifluoromethoxy)benzyl bromide)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)
- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)
- 2728765-90-8(5-{(2S)-2-amino-2-phenylethylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)



